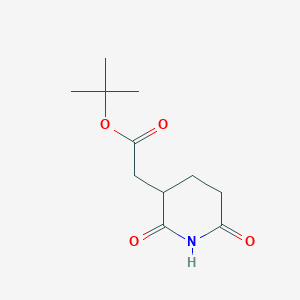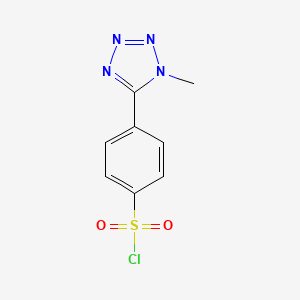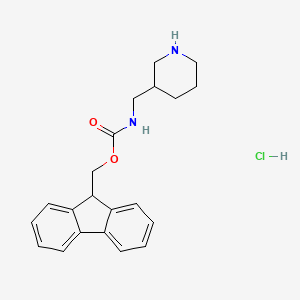
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: is a versatile chemical compound with a unique structure that finds applications in various scientific fields. This compound is known for its stability and reactivity, making it valuable in organic synthesis, drug development, and catalysis.
Mechanism of Action
Target of Action
This compound is often used in peptide synthesis, where it acts as a protecting group for the amine functionality .
Mode of Action
The compound functions as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine functionality during the synthesis process . The Fmoc group can be removed using a two-step mechanism reaction favored by the use of cyclic secondary amines . This deprotection is achieved under acidic conditions, such as with HCl/MeOH .
Result of Action
The primary result of the action of “3-Fmoc-Aminomethyl-piperidine HCl” is the successful synthesis of peptides with protected amine functionalities. The Fmoc group can be selectively removed without affecting other parts of the peptide molecule .
Action Environment
The action of “3-Fmoc-Aminomethyl-piperidine HCl” is influenced by several environmental factors. The efficiency of the Fmoc deprotection can be affected by the concentration of the reagent, the temperature, and the pH of the reaction environment . The reaction is typically carried out under controlled laboratory conditions to ensure optimal efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride typically involves the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with a suitable isocyanate to form the fluorenylmethyl carbamate.
Introduction of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with a piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the piperidin-3-ylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamine derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: can be compared with other similar compounds such as:
Fluorenylmethoxycarbonyl (FMOC) derivatives: These compounds are widely used in peptide synthesis and share structural similarities with the fluorenylmethyl group.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and can be compared based on their pharmacological properties.
Carbamate derivatives: These compounds are known for their use in pharmaceuticals and agrochemicals, and their reactivity can be compared to that of the carbamate group in the title compound.
The uniqueness of This compound lies in its combined structural features, which confer specific reactivity and stability, making it valuable for diverse applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZMOROYYNRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
![N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2746444.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)
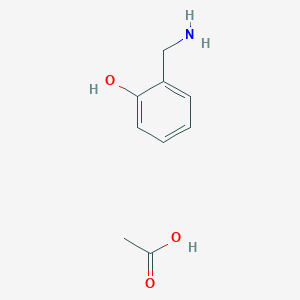
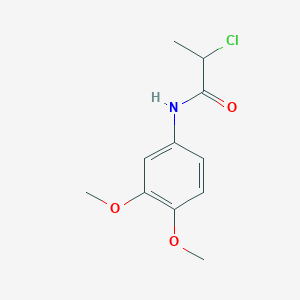
![ethyl 4-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate](/img/structure/B2746448.png)
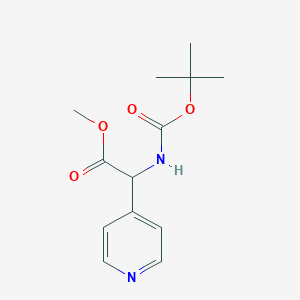
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)
![4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2746454.png)
![Tert-butyl 4-[2-(4-methoxyphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2746456.png)
![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)
